molecular formula C11H10IN3O5S B2859325 1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole CAS No. 898641-59-3

1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B2859325
CAS No.: 898641-59-3
M. Wt: 423.18
InChI Key: UDDXLHUZXBOGBE-UHFFFAOYSA-N
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Description

1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound characterized by the presence of an imidazole ring substituted with various functional groups

Preparation Methods

The synthesis of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multi-step organic reactions. The starting materials often include 4-iodo-3-methoxybenzenesulfonyl chloride and 2-methyl-5-nitroimidazole. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride reacts with the imidazole derivative to form the desired product.

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may have potential as a biochemical probe due to its unique functional groups, allowing for the study of biological pathways and interactions.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole would depend on its specific application. In a biological context, the compound may interact with cellular targets through its functional groups. For example, the nitro group could undergo bioreduction to form reactive intermediates that can damage cellular components, while the sulfonyl group could interact with proteins or enzymes, inhibiting their function.

Comparison with Similar Compounds

Similar compounds to 1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole include other imidazole derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activity or industrial applications. For example:

    1-((4-iodo-3-methoxyphenyl)sulfonyl)-4-piperidinecarboxamide: This compound has a piperidine ring instead of an imidazole ring, which could result in different biological activity.

    1-((4-iodo-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine: The presence of additional methyl groups may affect the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-iodo-3-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3O5S/c1-7-13-6-11(15(16)17)14(7)21(18,19)8-3-4-9(12)10(5-8)20-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDXLHUZXBOGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=CC(=C(C=C2)I)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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